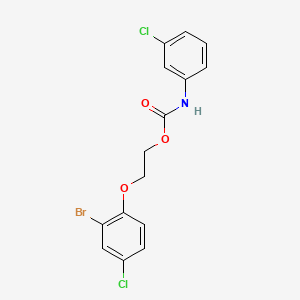
N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-nitrobenzamide, commonly known as CENB, is a synthetic compound that belongs to the family of carbazole-based derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
作用機序
The mechanism of action of CENB is not fully understood, but studies have suggested that it exerts its biological activities through multiple pathways. In cancer cells, CENB induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. It also induces cell cycle arrest by upregulating the expression of p21 and p27, which are cyclin-dependent kinase inhibitors. In fungi and bacteria, CENB disrupts the cell membrane and inhibits the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
CENB has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and arrests the cell cycle. In fungi and bacteria, it disrupts the cell membrane and inhibits the synthesis of DNA and RNA, leading to cell death. CENB has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of CENB is its high potency and selectivity towards cancer cells, fungi, and bacteria. It has also been found to have low toxicity towards normal cells, making it a promising candidate for further development. However, one of the limitations of CENB is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of CENB. In medicinal chemistry, further studies are needed to investigate its potential as a lead compound for the development of anticancer, antifungal, and antibacterial drugs. In materials science, CENB can be further explored for its potential applications in organic electronics, such as OLEDs and OSCs. The synthesis of CENB can also be optimized to improve its yield and purity, and new derivatives can be synthesized to improve its solubility and bioavailability.
合成法
The synthesis of CENB involves a multistep process that starts with the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 9-ethylcarbazole in the presence of a base such as triethylamine to yield the desired product. The overall yield of this process is around 50-60%, and the purity of the product can be improved by recrystallization.
科学的研究の応用
CENB has shown promising results in various scientific research applications. In medicinal chemistry, it has been tested for its anticancer, antifungal, and antibacterial activities. Studies have shown that CENB inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit potent antifungal and antibacterial activities against various strains of fungi and bacteria.
In materials science, CENB has been investigated for its potential applications in organic electronics. It has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). CENB has shown excellent charge transport properties and high thermal stability, making it a promising candidate for these applications.
特性
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-24-20-7-5-4-6-17(20)18-13-16(9-11-21(18)24)23-22(26)15-8-10-19(25(27)28)14(2)12-15/h4-13H,3H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESPBLKBACZBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5159959.png)
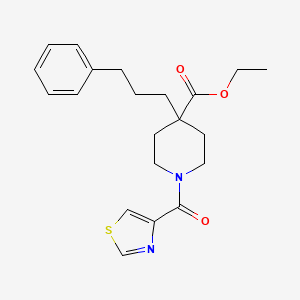
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5159979.png)
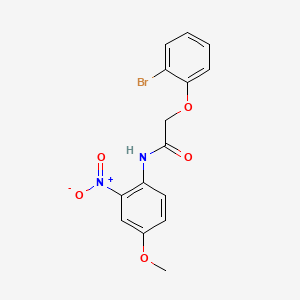
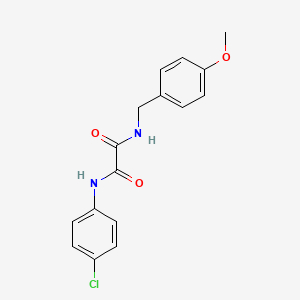
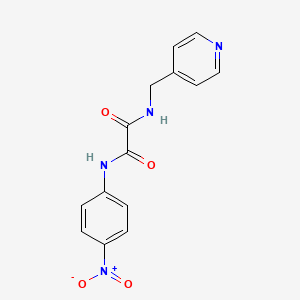

![11-(4-chloro-3-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160024.png)

![5-[5-(4-chlorophenyl)-2-furyl]-1,3-diphenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5160035.png)
![N-allyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B5160052.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)
